

On-Target Activity of ER-000444793: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ER-000444793

Cat. No.: B1671604

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For researchers in cellular metabolism and drug discovery, confirming the on-target activity of novel compounds is a critical step. This guide provides a comparative analysis of **ER-000444793**, a potent inhibitor of the mitochondrial permeability transition pore (mPTP), against the well-established inhibitor Cyclosporin A (CsA). We present supporting experimental data and detailed protocols to aid in the evaluation of this compound for your research.

ER-000444793 has emerged as a promising tool for studying the role of the mPTP in various pathological conditions. A key feature of this molecule is its proposed mechanism of action, which is independent of Cyclophilin D (CypD), a primary target of CsA.^{[1][2][3][4]} This distinction is crucial for dissecting the nuanced roles of different mPTP components and for developing more specific therapeutic interventions.

Performance Comparison: ER-000444793 vs. Cyclosporin A

The on-target activity of **ER-000444793** has been primarily characterized through in vitro assays using isolated mitochondria. The following tables summarize the quantitative data comparing the efficacy of **ER-000444793** and Cyclosporin A in inhibiting mPTP opening.

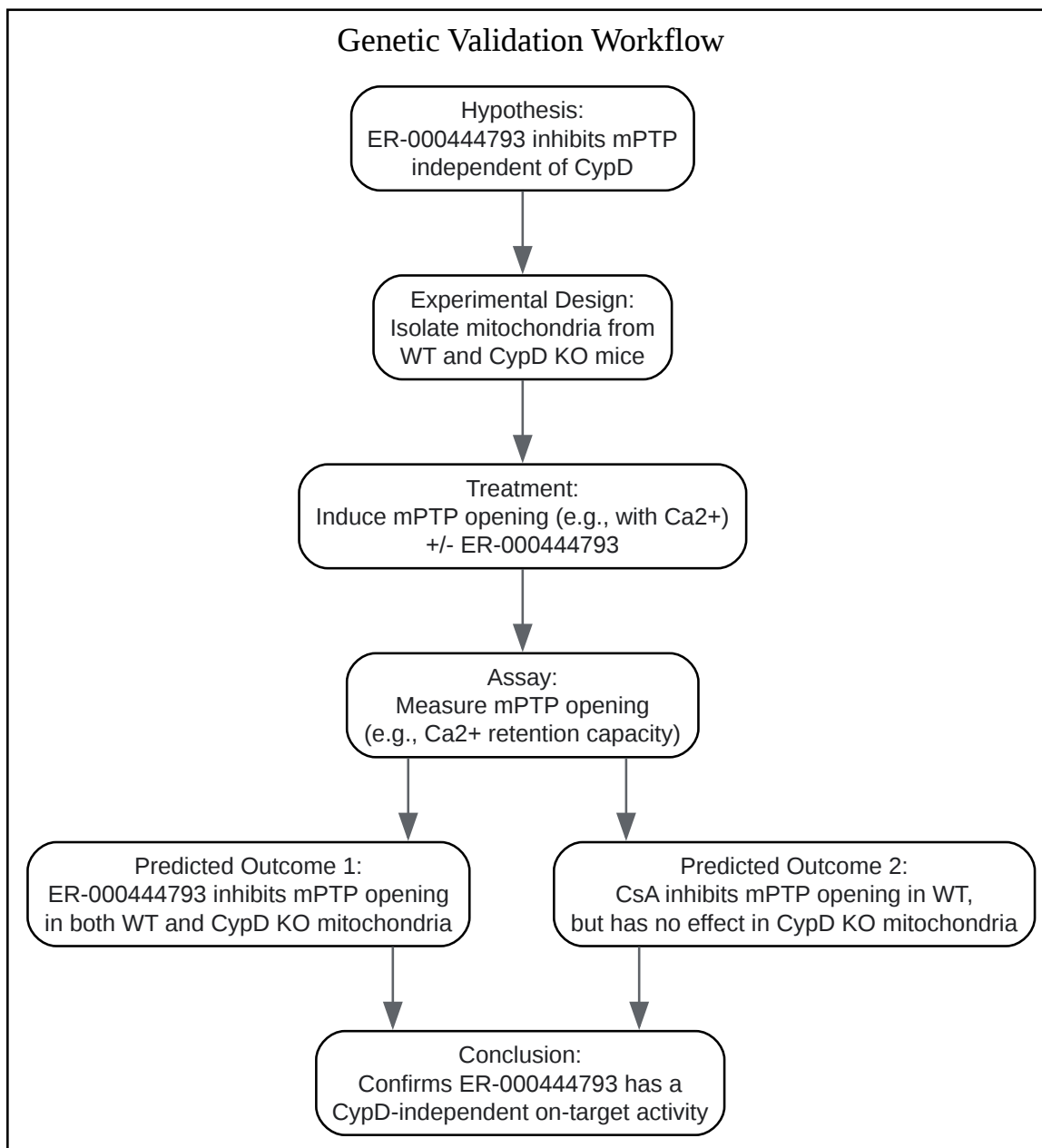
Compound	Assay	Endpoint	IC50 / EC50	Key Finding
ER-000444793	Mitochondrial Swelling	Inhibition of Ca2+-induced swelling	2.8 μ M	Potent inhibitor of mPTP opening.[3][5]
Cyclosporin A	Mitochondrial Swelling	Inhibition of Ca2+-induced swelling	~23 nM (binding)	Well-established inhibitor, used as a positive control.[3]
ER-000444793	Ca2+ Retention Capacity	Increased Ca2+ retention	Dose-dependent increase	Confirms inhibition of mPTP opening. [2]
Cyclosporin A	Ca2+ Retention Capacity	Increased Ca2+ retention	Dose-dependent increase	Standard for mPTP inhibition.
ER-000444793	Mitochondrial Membrane Potential	Inhibition of Ca2+-induced depolarization	Dose-dependent inhibition	Protects mitochondrial integrity.[2]
Cyclosporin A	Mitochondrial Membrane Potential	Inhibition of Ca2+-induced depolarization	Dose-dependent inhibition	Protects mitochondrial integrity.
ER-000444793	CypD Binding (HTRF)	Displacement of labeled CsA	No effect up to 50 μ M	Demonstrates CypD-independent mechanism.[3]
Cyclosporin A	CypD Binding (HTRF)	Displacement of labeled CsA	IC50 = 23 nM	Confirms direct binding to CypD. [3]
ER-000444793	CypD Enzymatic Activity	Inhibition of peptidyl-prolyl isomerase activity	No inhibition	Further supports a CypD-independent mechanism.[2]

Cyclosporin A	CypD Enzymatic Activity	Inhibition of peptidyl-prolyl isomerase activity	Dose-dependent inhibition	Classic mechanism of action.[2]
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Genetic Model Confirmation of On-Target Activity

A cornerstone of validating a compound's mechanism of action is the use of genetic models. In the context of **ER-000444793**, the key genetic model to confirm its CypD-independent activity would be cells or animals with a knockout of the gene encoding Cyclophilin D (Ppif).

While direct experimental data of **ER-000444793** in CypD knockout models is not yet available in the public domain, the biochemical evidence strongly supports its CypD-independent mechanism.[2][3][4] The logical experimental workflow to definitively confirm this is as follows:



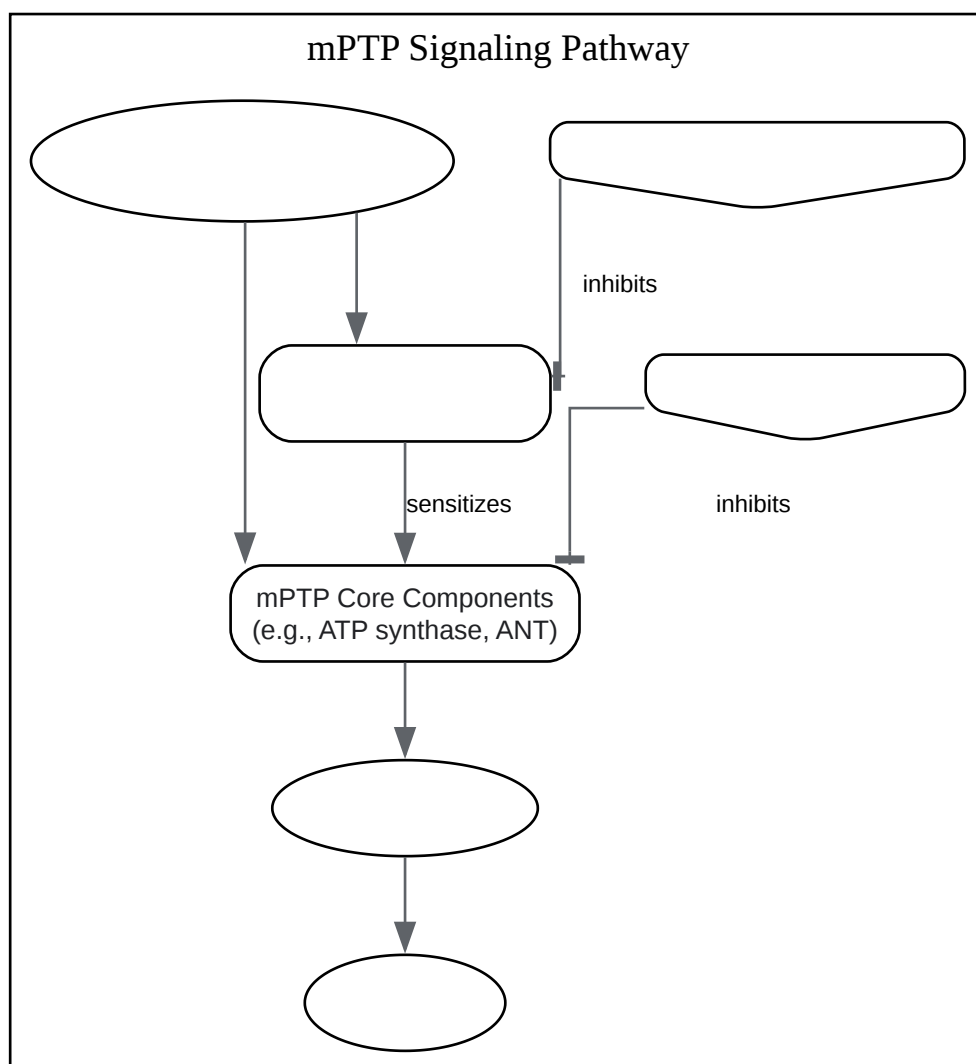
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Caption: Proposed workflow for genetic validation of **ER-000444793**'s on-target activity.

Signaling Pathway: mPTP Regulation

The mitochondrial permeability transition pore is a key regulator of cell death. Its opening is triggered by various stimuli, including high matrix Ca²⁺ and oxidative stress. The canonical

understanding involves Cyclophilin D as a critical sensitizer of the pore.



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Caption: Simplified signaling pathway of mPTP regulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

1. Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension. Opening of the mPTP leads to mitochondrial swelling and a decrease in absorbance at 540 nm.

- Mitochondria Preparation: Isolate mitochondria from rat liver or cultured cells by differential centrifugation. Resuspend in a suitable buffer (e.g., containing sucrose, Tris, and EGTA).
- Assay Buffer: Prepare a swelling buffer containing KCl, MOPS, and respiratory substrates (e.g., succinate and rotenone).
- Procedure:
 - Incubate isolated mitochondria (0.5 mg/mL) in the swelling buffer.
 - Add the test compound (**ER-000444793** or CsA) at various concentrations and incubate for 5 minutes.
 - Induce mPTP opening with a bolus of CaCl₂ (e.g., 200 μM).
 - Monitor the change in absorbance at 540 nm over time using a plate reader or spectrophotometer.
- Data Analysis: Calculate the rate of swelling or the change in absorbance after a fixed time point. Normalize the data to a vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

2. Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester Ca²⁺. mPTP opening is observed as a release of Ca²⁺ back into the extra-mitochondrial medium.

- Mitochondria Preparation: As described for the mitochondrial swelling assay.
- Assay Buffer: Prepare a buffer containing KCl, MOPS, respiratory substrates, and a fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N).
- Procedure:

- Add isolated mitochondria (0.5 mg/mL) to the assay buffer in a fluorometer.
- Add the test compound and incubate.
- Sequentially add small pulses of a known concentration of CaCl_2 (e.g., 10 μM) every 60 seconds.
- Monitor the fluorescence of the Ca^{2+} indicator. A sharp increase in fluorescence indicates mPTP opening and the release of sequestered Ca^{2+} .
- Data Analysis: The total amount of Ca^{2+} taken up by the mitochondria before pore opening is calculated as the calcium retention capacity.

3. Cyclophilin D Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This is a competitive binding assay to determine if a compound directly interacts with CypD.

- Reagents: Recombinant human CypD, fluorescently labeled CsA, and HTRF detection reagents.
- Procedure:
 - Incubate recombinant CypD with the test compound at various concentrations.
 - Add the fluorescently labeled CsA.
 - After incubation, add the HTRF detection reagents.
 - Measure the HTRF signal.
- Data Analysis: A decrease in the HTRF signal indicates that the test compound has displaced the fluorescently labeled CsA from CypD.

Conclusion

ER-000444793 is a potent inhibitor of the mitochondrial permeability transition pore. The available data strongly support a mechanism of action that is independent of Cyclophilin D, distinguishing it from the classical mPTP inhibitor, Cyclosporin A. While further validation in

genetic knockout models would provide definitive confirmation, the existing biochemical evidence makes **ER-000444793** a valuable tool for researchers investigating the role of the mPTP in health and disease, particularly for studies aiming to dissect the specific contributions of its different regulatory components.

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